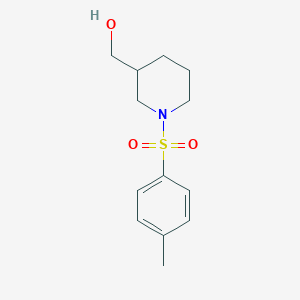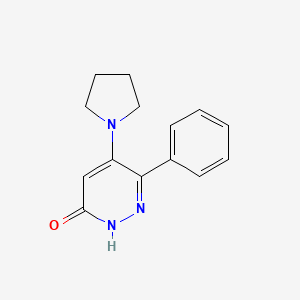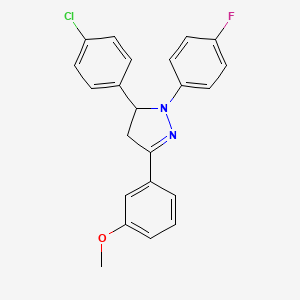![molecular formula C13H19N3O B2547721 3-Benzyl-1-[(3S)-piperidin-3-yl]urea CAS No. 1846732-33-9](/img/structure/B2547721.png)
3-Benzyl-1-[(3S)-piperidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Benzyl-1-[(3S)-piperidin-3-yl]urea is a urea derivative that is likely to exhibit interesting chemical and biological properties due to the presence of the piperidine and benzyl functional groups. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related urea derivatives. For instance, urea derivatives have been shown to participate in hydrogen bonding and can form complexes with other molecules, as demonstrated in the study of N-(pyridin-2-yl),N'-substituted ureas . Additionally, urea derivatives have been explored for their potential antiepileptic properties, as seen in the synthesis of novel urea derivatives with antiepileptic screening . Furthermore, urea derivatives have been synthesized and characterized for their antimicrobial and antioxidant activities, suggesting a broad spectrum of potential applications for these compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. The papers provided do not detail the synthesis of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea specifically, but they do describe the synthesis of related compounds. For example, a series of urea derivatives were synthesized by reacting substituted benzylidene with morpholino/piperidinomethyl-2,3-dioxoindolin-5-yl . Another study reported the synthesis of thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole, which involved a simple and efficient method, likely involving the reaction of amines with suitable isocyanates or carbonyl compounds .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their function and interaction with other molecules. The first paper discusses the importance of intramolecular hydrogen bonding in urea derivatives and how it affects complex formation with other molecules . Single-crystal X-ray diffraction was used to confirm the structure of the studied ureas in the crystalline state, which is a common technique for determining the precise molecular structure of compounds .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, primarily due to their ability to form hydrogen bonds. The association of urea derivatives with other molecules through hydrogen bonding can lead to the formation of complexes, as observed in the study of substituted ureas with 2-amino-1,8-naphthyridines and benzoates . The breaking of the intramolecular hydrogen bond in urea derivatives was identified as a crucial step for complex formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the substituents attached to the urea moiety. The studies provided indicate that urea derivatives can exhibit antimicrobial, antifungal, antioxidant, and antiepileptic activities . These activities are likely a result of the urea derivative's ability to interact with biological targets through mechanisms such as hydrogen bonding and molecular recognition. The specific physical properties, such as solubility, melting point, and stability, of 3-Benzyl-1-[(3S)-piperidin-3-yl]urea would need to be determined experimentally, as they are not discussed in the provided papers.
Scientific Research Applications
Aryl Migration within Lithiated Urea Derivatives
Michael B. Tait, S. Butterworth, and J. Clayden (2015) discussed the transformation of 2-aryltetrahydropyridines into various polysubstituted piperidine derivatives through metalation and subsequent migration of the N'-aryl substituent. This process showcases the compound's utility in creating complex piperidine structures, which are crucial scaffolds in many pharmaceuticals (Tait, Butterworth, & Clayden, 2015).
Inhibition of Soluble Epoxide Hydrolase
T. Rose et al. (2010) synthesized a series of 1,3-disubstituted ureas with a piperidyl moiety to explore their inhibitory effects on human and murine soluble epoxide hydrolase (sEH). These compounds showed significant pharmacokinetic improvements over previous inhibitors and demonstrated potent anti-inflammatory effects in vivo, suggesting therapeutic potential for inflammatory diseases (Rose et al., 2010).
Virtual Screening for Anti-Cancer Compounds
F. Wang et al. (2011) identified compounds through virtual screening targeting the urokinase receptor, which is implicated in cancer metastasis. The study synthesized analogues that inhibited cell invasion, migration, and adhesion, indicating potential applications in cancer therapy (Wang et al., 2011).
Hydrogen Bonding in N-Substituted Ureas
B. Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various hydrogen bonding counterparts. Their findings contribute to the understanding of urea's role in hydrogen bonding, crucial for designing new molecular assemblies and sensors (Ośmiałowski et al., 2013).
Heterogeneous Catalysis in Water
Prodip Howlader et al. (2016) reported the synthesis of a urea-functionalized self-assembled molecular prism, demonstrating its effectiveness as a hydrogen-bond-donor catalyst for Michael and Diels-Alder reactions in water. This study highlights the potential of such structures in green chemistry and catalysis (Howlader, Das, Zangrando, & Mukherjee, 2016).
Mechanism of Action
Target of action
Benzyl compounds and piperidine derivatives are known to interact with a variety of biological targets. For instance, some benzyl compounds are known to interact with enzymes like cyclo-oxygenase-2 (COX-2) . Piperidine derivatives, on the other hand, have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Mode of action
The mode of action of benzyl compounds and piperidine derivatives can vary widely depending on the specific compound and its targets. For example, some benzyl compounds can inhibit the activity of enzymes like COX-2, leading to anti-inflammatory effects .
Biochemical pathways
Benzyl compounds and piperidine derivatives can influence a variety of biochemical pathways. For instance, some benzyl compounds can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other processes .
Result of action
The molecular and cellular effects of benzyl compounds and piperidine derivatives can vary widely. For instance, some benzyl compounds can inhibit the production of certain inflammatory mediators, leading to anti-inflammatory effects .
properties
IUPAC Name |
1-benzyl-3-[(3S)-piperidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H2,15,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVWIYUUVOZBLA-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)
![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)


![5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2547646.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2547654.png)



![(Z)-2-Cyano-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2547661.png)